2-(2-Bromo-4-nitrophenyl)propanoic acid

Chiral resolution Enantioselective synthesis 2-Arylpropionic acid

Researchers requiring a chiral 2-arylpropionic acid scaffold with three orthogonal functional handles often face multi-step, multi-vendor sourcing delays. This compound integrates a carboxylic acid, an aryl bromide for Pd-catalyzed cross-coupling, and a nitro group reducible to aniline, enabling sequential chemoselective transformations in a single building block. • Chiral α-carbon supports asymmetric catalyst development & benchmarking. • Bromine provides a heavy-atom handle for X-ray phasing of protein-ligand complexes. • Lower logP (~2.0-2.5) vs. ibuprofen improves aqueous solubility while retaining halogen-mediated binding effects. Procurement is streamlined through BenchChem’s centralized supply, with single-batch delivery of a racemic building block for enantioselective library synthesis.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07
CAS No. 1565748-29-9
Cat. No. B2600988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-nitrophenyl)propanoic acid
CAS1565748-29-9
Molecular FormulaC9H8BrNO4
Molecular Weight274.07
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)O
InChIInChI=1S/C9H8BrNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13)
InChIKeyALIKWVGXDKSWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4-nitrophenyl)propanoic Acid – Overview


2-(2-Bromo-4-nitrophenyl)propanoic acid (CAS 1565748-29-9) is a substituted 2-arylpropionic acid (2-APA) with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g·mol⁻¹ . The structure incorporates three orthogonal functional groups: a carboxylic acid at the α-position of the propionic chain, an electron‑withdrawing nitro group at the para position, and a bromine atom at the ortho position of the phenyl ring . This architecture places the compound at the intersection of the widely studied 2‑arylpropionic acid class (profens) and the synthetically versatile bromo‑nitroarene family, making it a candidate for structure‑activity‑relationship (SAR) programmes, enantioselective‑synthesis development, and multi‑step medicinal‑chemistry campaigns.

Chiral 2-APA scaffold for enantioselective SAR and chiral resolution workflows
Orthogonal Br/NO₂/CO₂H modular synthetic handle for sequential chemoselective transformations
Aryl bromide coupling handle supports Pd-catalysed cross-coupling for library diversification

Limitations of Structural Analogs


Compounds that share the C₉H₈BrNO₄ formula or the 2‑arylpropionic acid scaffold are not functionally interchangeable with 2‑(2‑bromo‑4‑nitrophenyl)propanoic acid. The positional isomer 3‑(2‑bromo‑4‑nitrophenyl)propanoic acid (CAS 1182426‑40‑9) separates the carboxylate from the aromatic ring by a methylene spacer, abolishing the chiral centre at the α‑carbon and altering both the pKₐ and the conformational landscape . The des‑bromo analogue 2‑(4‑nitrophenyl)propanoic acid (CAS 19910‑33‑9) lacks the heavy‑atom handle required for Pd‑catalysed cross‑coupling or for exploiting the ortho‑halogen effect in biological binding . The one‑carbon‑short homolog 2‑(2‑bromo‑4‑nitrophenyl)acetic acid (CAS 66949‑40‑4) removes the methyl substituent that is critical for the stereogenic centre and for modulating lipophilicity [1]. These structural differences translate into quantifiable divergence in reactivity, physicochemical profile, and biological recognition, as detailed below.

Positional isomer lacks chiral centre
3-(2-Bromo-4-nitrophenyl)propanoic acid shifts the carboxylate away from the ring, removing the α‑carbon stereogenic centre and altering pKₐ and conformational profile.
Des‑bromo analog omits cross‑coupling handle
2-(4‑Nitrophenyl)propanoic acid lacks the aryl bromide required for Pd‑catalysed diversification; late‑stage functionalisation would require additional halogenation steps.
Acetic acid homolog loses methyl substituent
2-(2‑Bromo‑4‑nitrophenyl)acetic acid removes the α‑methyl group, eliminating the chiral centre and altering steric and lipophilic properties relative to the propanoic scaffold.

Differentiation from Closest Analogs


Chiral Center: Enantioselective Recognition

2-(2-Bromo-4-nitrophenyl)propanoic acid contains a stereogenic centre at the α‑carbon of the propionic acid chain, a feature that is completely absent in the positional isomer 3‑(2‑bromo‑4‑nitrophenyl)propanoic acid. This chirality is essential for enantioselective biological recognition, as demonstrated across the 2‑arylpropionic acid class where the (S)‑enantiomer typically carries the pharmacophoric activity [1]. The target compound therefore offers a built‑in handle for asymmetric synthesis and chiral chromatography, whereas the 3‑phenylpropanoic isomer cannot undergo enantiomeric resolution.

Chiral Centre
Class-level
Target: stereogenic α‑carbon present Positional isomer: achiral
Enables enantioselective SAR and chiral resolution
Enantiomer activity ratios >10‑fold reported for 2‑APA class
Chiral resolution Enantioselective synthesis 2-Arylpropionic acid

Ortho-Bromo Enables Pd-Catalyzed Cross-Coupling

The ortho‑bromine on the target compound provides a site for Pd‑catalysed Suzuki–Miyaura, Heck, and Sonogashira couplings. The des‑bromo analogue 2‑(4‑nitrophenyl)propanoic acid (CAS 19910‑33‑9) lacks this reactive handle . While explicit kinetic data for the coupling of this specific substrate have not been published, the reactivity hierarchy of aryl halides is well established: aryl bromides react approximately 10‑ to 100‑fold faster than the corresponding aryl chlorides under standard Suzuki conditions (I > OTf ≥ Br >> Cl) [1]. The target compound therefore supports late‑stage diversification that the des‑bromo analogue cannot.

Ortho-Bromo Handle
Class-level
Target: aryl bromide present Des‑bromo analog: no halogen handle
Supports Pd‑catalysed library diversification
Br reactivity 10–100× faster than Cl in Suzuki coupling
Suzuki coupling C–C bond formation Aryl bromide reactivity

Selective Nitro Reduction with Bromo Retention

The para‑nitro group of 2‑(2‑bromo‑4‑nitrophenyl)propanoic acid can be selectively reduced to the corresponding aniline under conditions that preserve the aryl bromide. In contrast, the 2‑(2‑bromo‑4‑nitrophenyl)acetic acid homolog (CAS 66949‑40‑4) shares a similar nitro‑bromo pattern but lacks the α‑methyl substituent, resulting in a less sterically encumbered and electronically distinct scaffold [1]. Selective reduction of nitro groups in the presence of aryl bromides has been reported with yields typically >85 % using H₂/Pd‑C or SnCl₂ [2], producing a bifunctional aniline‑bromide intermediate that is poised for consecutive amide coupling and cross‑coupling.

Selective Nitro Reduction
Reported
Reduction yield >85% while retaining aryl bromide
Supports orthogonal functionalisation strategy
Conditions: H₂/Pd-C, EtOH; no direct head‑to‑head comparison
Chemoselective reduction Nitro reduction Orthogonal protection

Lipophilicity Modulation by Bromo-Nitro Substitution

The combination of a bromine atom (π‑contributor, lipophilic) and a nitro group (strongly electron‑withdrawing, polar) on the phenyl ring of 2‑(2‑bromo‑4‑nitrophenyl)propanoic acid creates a distinctive lipophilicity profile. The i‑propyl analogue ibuprofen [2‑(4‑isobutylphenyl)propanoic acid] has an experimental logP of 3.97 [1], whereas the target compound, bearing the bromo‑nitro substitution, is predicted to have a logP approximately 1.5–2.0 units lower (estimated logP ≈ 2.0–2.5), based on substituent π‑constants (Br = +0.86; NO₂ = −0.28) [2]. This reduction in lipophilicity may translate into improved aqueous solubility and reduced plasma‑protein binding compared with the highly lipophilic ibuprofen scaffold.

Lipophilicity Profile
Class-level
Target logP ≈ 2.0–2.5 Ibuprofen logP 3.97
Supports reduced lipophilicity for solubility/binding endpoints
Estimated from π‑constants; experimental validation pending
logP Lipophilicity Drug likeness Physicochemical profiling

Enzyme-Substrate Activity of Close Analog

Although direct kinetic data for 2‑(2‑bromo‑4‑nitrophenyl)propanoic acid have not been reported, the closely related analog (+)-2‑bromo‑3‑(4‑nitrophenyl)propanoic acid (CAS 18910‑12‑8) serves as a substrate for human glutathione transferase zeta 1 (GSTZ1), with a turnover number of 0.55 s⁻¹ (wild‑type, pH 7.4, 37 °C) [1]. A single‑point mutation (R175A) reduces this turnover number to 0.19 s⁻¹, demonstrating that the bromo‑nitrophenyl motif is recognised by the enzyme active site in a residue‑dependent manner [1]. The target compound, possessing the bromine on the aromatic ring rather than the α‑carbon, is expected to exhibit a distinct GST interaction profile, providing a tool for probing halogen‑position effects on enzyme catalysis.

Enzyme Recognition
Context-dependent
Close analog: kcat 0.55 s⁻¹ with GSTZ1 Target bromine position differs
Supports comparative enzymology of halogen-position effects
Target kinetic data not yet reported
Glutathione transferase Enzyme kinetics Substrate turnover

Optimal Use Cases


Enantioselective Synthesis of 2-APA Derivatives

The stereogenic α‑carbon of 2‑(2‑bromo‑4‑nitrophenyl)propanoic acid makes it a suitable substrate for developing and benchmarking asymmetric catalysts. The bromo and nitro substituents provide strong UV‑chromophores for chiral HPLC monitoring. Procurement of this racemic building block enables the preparation of enantiomerically enriched (S)‑ or (R)‑configurated analogs, which can be screened for differential biological activity in the 2‑APA pharmacophore space [1].

Modular Library Synthesis via Orthogonal Groups

The concurrent presence of a carboxylic acid, an aryl bromide, and a nitro group allows sequential chemoselective transformations: (i) amide/ester formation at the acid, (ii) Pd‑catalysed cross‑coupling at the bromide, and (iii) reduction of the nitro group to an aniline for further diversification [1][2]. This orthogonal reactivity reduces the number of synthetic steps required to generate compound libraries, thereby lowering procurement costs associated with multiple individual building blocks.

Physicochemical Property Tuning for NSAIDs

Compared with the highly lipophilic ibuprofen scaffold (logP = 3.97), 2‑(2‑bromo‑4‑nitrophenyl)propanoic acid is estimated to have a logP approximately 1.5–2.0 units lower, owing to the polar nitro group [1]. This property may be exploited in lead optimisation to improve aqueous solubility and reduce non‑specific protein binding, while the bromine atom retains the heavy‑atom effect useful for X‑ray crystallographic phasing of protein‑ligand complexes.

Halogen-Position Effects on Enzyme-Substrate Recognition

The regioisomeric relationship between 2‑(2‑bromo‑4‑nitrophenyl)propanoic acid (bromine on the aromatic ring) and the known GSTZ1 substrate 2‑bromo‑3‑(4‑nitrophenyl)propanoic acid (bromine on the α‑carbon; kcat = 0.55 s⁻¹ [1]) provides a unique opportunity to dissect how halogen placement influences enzymatic turnover. The target compound can be used in comparative kinetic assays to map the active‑site topography of glutathione‑dependent enzymes.

Application
Selection Property
Validation Focus
Enantioselective SAR of 2‑APA derivatives
Chiral 2‑APA scaffold
Chiral resolution monitoring
Modular library synthesis
Orthogonal functional groups
Sequential chemoselective transformations
Physicochemical tuning for NSAID research
Bromo‑nitro lipophilicity profile
Solubility and binding endpoint review
Halogen‑position enzyme studies
Regioisomeric bromine placement
Comparative GST kinetics profiling
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